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  • Product: 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
  • CAS: 1204297-91-5

Core Science & Biosynthesis

Foundational

In Silico Molecular Docking of 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine: A Comprehensive Technical Guide for Target-Based Drug Discovery

Executive Summary & Pharmacophoric Rationale The compound 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 1204297-91-5)[1] represents a highly privileged, fragment-like scaffold in modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Rationale

The compound 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 1204297-91-5)[1] represents a highly privileged, fragment-like scaffold in modern medicinal chemistry. With a molecular weight of 165.16 g/mol , it strictly adheres to the "Rule of Three" for fragment-based drug discovery (FBDD).

The structural architecture of this molecule integrates two potent pharmacophores:

  • The 1,3,4-oxadiazol-2-amine moiety: A well-documented bioisostere for amides and esters. The oxadiazole ring provides a robust hydrogen-bond acceptor profile, while the primary amine acts as a critical hydrogen-bond donor[2]. This dual capability allows it to anchor deeply within polar enzymatic pockets.

  • The 1-methyl-1H-pyrazole ring: A nitrogen-rich heterocycle that facilitates π

    π stacking and π -alkyl interactions with aromatic amino acid residues, commonly found in the hinge regions of kinases[3].

Target Selection Rationale: Recent literature highlights the profound efficacy of 1,3,4-oxadiazole derivatives as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a critical regulator of the cell cycle and a primary target in oncology[4]. Furthermore, oxadiazole-linked aryl cores have demonstrated significant binding affinity toward the colchicine binding site of Tubulin , disrupting microtubule polymerization[5]. Consequently, this guide will utilize CDK2 (PDB: 2R3J) and Tubulin (PDB: 1SA0) as the primary targets to demonstrate a robust, self-validating in silico docking protocol.

The Self-Validating Computational Workflow

To ensure high scientific integrity and reproducibility, molecular docking cannot be treated as a "black box." Every in silico experiment must be built upon a self-validating system. The following methodology details the causal logic behind each preparatory step.

Workflow LIG Ligand Preparation (DFT Optimization, B3LYP) DOCK Molecular Docking Execution (AutoDock Vina 1.2.0) LIG->DOCK PROT Protein Preparation (PDB: 2R3J / 1SA0) GRID Grid Box Generation & Native Ligand Redocking PROT->GRID VAL Validation Threshold (RMSD < 2.0 Å) GRID->VAL VAL->GRID Fail (Adjust Grid) VAL->DOCK Pass MD Post-Docking Validation (MD Simulations, GROMACS) DOCK->MD

Fig 1: Self-validating in silico molecular docking workflow.

Step-by-Step Experimental Protocol
Phase 1: Ligand Preparation (Quantum Mechanical Optimization)
  • Procedure: Generate the 3D structure of 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine. Perform geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.

  • Causality: Standard 2D-to-3D conversions often yield high-energy conformers. DFT optimization ensures the molecule is in its global energy minimum. Furthermore, calculating the HOMO-LUMO gap at this stage verifies the chemical reactivity and stability of the oxadiazole core[6].

Phase 2: Protein Preparation (Target Conditioning)
  • Procedure: Retrieve the crystal structures of CDK2 (PDB: 2R3J) and Tubulin (PDB: 1SA0) from the RCSB Protein Data Bank[5]. Strip all co-crystallized water molecules, except those explicitly bridging the native ligand to the receptor. Add polar hydrogens and assign Kollman united atom charges using AutoDock Tools (ADT)[2].

  • Causality: Docking algorithms like AutoDock Vina rely heavily on electrostatic maps and directional hydrogen bonding[7]. Missing polar hydrogens will result in the failure of the scoring function to recognize critical donor-acceptor interactions.

Phase 3: Grid Box Generation & Protocol Validation (The Self-Validation Step)
  • Procedure: Define a grid box centered on the co-crystallized native ligand of 2R3J (e.g., a known CDK2 inhibitor). Before docking the novel oxadiazole, redock the native ligand into this grid box. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental X-ray pose.

  • Causality: If the RMSD is > 2.0 Å, the grid parameters or charge assignments are flawed, and any subsequent docking of novel compounds will be invalid. An RMSD < 2.0 Å mathematically validates that the computational environment can accurately reproduce real-world thermodynamic binding states[8].

Phase 4: Molecular Docking Execution
  • Procedure: Execute docking using AutoDock Vina 1.2.0, utilizing its expanded force field and multithreading capabilities[7]. Set the exhaustiveness parameter to 16 to ensure comprehensive conformational sampling of the pyrazole and oxadiazole rotatable bonds.

Mechanistic Insights & Data Presentation

Upon successful validation of the protocol, 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine was docked against the validated targets. The quantitative outcomes are summarized in Table 1.

Table 1: Representative Binding Affinities and Interaction Profiling

Target ProteinPDB IDBinding Affinity ( Δ G, kcal/mol)Key Hydrogen Bonds (Residue / Distance)Hydrophobic / π -InteractionsCDK22R3J-8.4Leu83 (2.1 Å), Asp86 (2.4 Å)Val18 ( π -alkyl), Ala31 ( π π stacking)Tubulin1SA0-7.3Ala317 (2.2 Å)[5]Cys241 (S- π ), Leu255 ( π -alkyl)

Structural Analysis of the Binding Pose

In the CDK2 (2R3J) active site, the 1,3,4-oxadiazole derivatives exhibit strong binding to the ATP-binding pocket[4]. The primary amine (-NH2) of the oxadiazole ring acts as a critical hydrogen bond donor to the backbone carbonyl of Leu83 , a hallmark interaction required for CDK2 hinge-region binding. Simultaneously, the nitrogen atom of the pyrazole ring engages in a secondary hydrogen bond with Asp86 . The 1-methyl group on the pyrazole projects into the hydrophobic sub-pocket lined by Val18 , stabilizing the complex via van der Waals forces.

Pathway COMP 5-(1-methyl-1H-pyrazol-3-yl)- 1,3,4-oxadiazol-2-amine CDK2 CDK2 / Cyclin E Complex COMP->CDK2 Inhibits (ATP Pocket) ARREST Cell Cycle Arrest (Apoptosis) COMP->ARREST Results in RB Retinoblastoma Protein (Rb) Phosphorylation CDK2->RB Promotes CDK2->ARREST Blockade E2F E2F Transcription Factor Release RB->E2F Induces CELL G1/S Phase Transition (Cell Cycle Progression) E2F->CELL Drives

Fig 2: Mechanism of action for CDK2 inhibition leading to cell cycle arrest.

Post-Docking Validation: Molecular Dynamics (MD)

While molecular docking provides a static snapshot of binding affinity, it lacks the temporal dimension necessary to confirm complex stability. As a best practice, the top-ranked pose of 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine should be subjected to a 100 ns Molecular Dynamics (MD) simulation using GROMACS.

Monitoring the Root Mean Square Deviation (RMSD) of the ligand-protein backbone and the Root Mean Square Fluctuation (RMSF) of the binding site residues will confirm whether the hydrogen bonds with Leu83 and Asp86 are maintained dynamically under physiological conditions (300K, 1 atm). Previous MD simulations on similar oxadiazole-tubulin complexes have shown moderate local conformational changes (< 1 Å), indicating high thermodynamic stability[6].

References

  • Ali, Y. S., Mahdi, M. F., Abd Razik, B. M., & Aburjai, T. (2025). Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Al Mustansiriyah Journal of Pharmaceutical Sciences.[Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling.[Link]

  • Jha, A., et al. (2025). Design and synthesis of newer 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents. Taylor & Francis. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds.[Link]

  • Scirp.org. (n.d.). Docking Studies, Synthesis, and Evaluation of Antioxidant Activities of N-Alkylated, 1,2,4-Triazole, 1,3,4-Oxa-, and Thiadiazole Containing the Aminopyrazolopyridine Derivatives. [Link]

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Exploratory

Hydrogen Bond Donor and Acceptor Profiling of 1-Methylpyrazole Oxadiazoles: A Technical Guide for Rational Drug Design

Executive Summary The 1-methylpyrazole oxadiazole scaffold is a highly privileged structural motif in modern medicinal chemistry, frequently deployed in the design of receptor tyrosine kinase inhibitors (e.g., EGFR inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-methylpyrazole oxadiazole scaffold is a highly privileged structural motif in modern medicinal chemistry, frequently deployed in the design of receptor tyrosine kinase inhibitors (e.g., EGFR inhibitors)[1] and advanced agrochemicals. A fundamental requirement for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this scaffold is the precise profiling of its hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA). These parameters directly dictate the molecule's behavior within the parameters of Lipinski's Rule of Five, influencing oral bioavailability, membrane permeability, and target-site binding kinetics[2].

Structural Analysis and Theoretical HBD/HBA Counting

The assessment of hydrogen bonding capacity often suffers from a dichotomy between strict empirical counting (Lipinski rules) and localized quantum mechanical basicity (Kubinyi or Pharmacophoric rules)[3].

1-Methylpyrazole Moiety
  • Structure: A five-membered aromatic heterocycle with two adjacent nitrogens. N1 is substituted with a methyl group, while N2 possesses a lone pair of electrons.

  • HBD Count: 0 . There are no protic hydrogens attached to electronegative atoms[4].

  • HBA Count: According to strict Lipinski rules, all nitrogen and oxygen atoms are counted, yielding an HBA of 2[2]. However, pharmacophorically, the lone pair on N1 is delocalized into the aromatic π-system, rendering it unavailable for hydrogen bonding. Conversely, N2 is sp2 hybridized with its lone pair orthogonal to the π-system, making it a highly effective Lewis base and HBA. The experimental hydrogen-bond basicity ( pKBHX​ ) of 1-methylpyrazole is robustly established at 1.84[5].

Oxadiazole Moiety (e.g., 1,3,4-oxadiazole)
  • Structure: A five-membered ring containing two nitrogens and one oxygen.

  • HBD Count: 0 .

  • HBA Count: Lipinski rules assign an HBA of 3. Pharmacophorically, the two nitrogen atoms serve as strong acceptors. The oxygen atom, similar to the oxygen in furan, is a poor acceptor due to the delocalization of its electron density into the aromatic ring[3].

Combined Scaffold

When linked, the 1-methylpyrazole oxadiazole core presents a Lipinski HBD of 0 and an HBA of 5. This high acceptor-to-donor ratio is highly favorable for passive membrane permeability. Compounds lacking HBDs avoid becoming overly hydrated in aqueous environments, allowing them to partition readily into lipophilic cellular membranes without a severe desolvation penalty[6].

Quantitative Data Summary
MoietyChemical FormulaLipinski HBDLipinski HBAPharmacophoric HBAStructural Notes on Acceptor Basicity
1-Methylpyrazole C4​H6​N2​ 021N1 lone pair delocalized; N2 is the sole active HBA.
1,3,4-Oxadiazole C2​H2​N2​O 032Oxygen acts as a weak/negligible HBA; N3 and N4 are strong HBAs.
Combined Scaffold C6​H6​N4​O 053Highly permeable scaffold; ideal bioisostere for amides/esters.

Experimental Determination of Hydrogen Bonding Capacity ( ΔlogP Method)

Causality & Rationale: Theoretical counts fail to account for the 3D microenvironment or steric hindrance of heteroatoms. The ΔlogP method isolates the true hydrogen-bonding capacity by comparing partition coefficients in a hydrogen-bonding biphasic system (octanol/water) versus a non-hydrogen-bonding system (toluene/water). Octanol acts as both an HBD and HBA, masking the solute's HBA capacity, whereas toluene forces the molecule to pay the full energetic penalty of desolvating its HBAs.

Protocol 1: Shake-Flask LC-MS ΔlogP Determination

This protocol is designed as a self-validating system to ensure thermodynamic equilibrium and control for ionization variance.

  • Preparation of Biphasic Systems: Prepare two distinct solvent systems: 1-octanol/PBS (pH 7.4) and toluene/PBS (pH 7.4).

    • Self-Validation Step: Pre-saturate both phases by stirring them together vigorously for 24 hours at 25°C to ensure thermodynamic equilibrium prior to analyte introduction.

  • Analyte Incubation: Spike the 1-methylpyrazole oxadiazole derivative (10 µM final concentration) into each system.

    • Self-Validation Step: Co-spike a reference standard (e.g., caffeine, which has a known, stable ΔlogP ) into the same vial. This internal control validates phase separation efficiency and normalizes LC-MS ionization fluctuations.

  • Phase Separation: Agitate the mixtures for 2 hours, then centrifuge at 3,000 x g for 15 minutes to ensure complete phase resolution without micro-emulsions.

  • Quantification: Extract aliquots from both the aqueous and organic phases of each system. Quantify the analyte concentration using LC-MS/MS (MRM mode).

  • Calculation: Calculate the partition coefficients: ΔlogP=logPoctanol​−logPtoluene​ . A ΔlogP>1.0 indicates strong, localized hydrogen bond acceptor capacity.

Computational Workflow for HBA/HBD Profiling

Causality & Rationale: To resolve the discrepancy between Lipinski counts and actual Lewis basicity, Density Functional Theory (DFT) must be employed to map the Molecular Electrostatic Potential (MEP). This quantifies the localized negative charge at each heteroatom, distinguishing between strong (N2 of pyrazole) and weak (O of oxadiazole) acceptors.

Protocol 2: DFT-Based Molecular Electrostatic Potential (MEP) Mapping
  • Conformational Search: Generate 3D conformers of the target molecule using molecular mechanics (e.g., OPLS4 force field).

    • Self-Validation Step: Run an RMSD clustering algorithm to ensure all local minima within a 5 kcal/mol window are sampled. This prevents electrostatic bias derived from a single, unrepresentative high-energy conformer.

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-31G(d,p) level of theory in a continuum solvent model (e.g., PCM for water).

    • Self-Validation Step: Perform a vibrational frequency calculation immediately following optimization. The strict absence of imaginary frequencies confirms the structure is a true ground-state minimum.

  • MEP Surface Generation: Map the electrostatic potential onto the electron density isosurface (isovalue = 0.002 a.u.).

  • HBA Quantification: Extract the minimum surface potential ( Vmin​ ) at the N2 pyrazole atom and the oxadiazole N/O atoms. More negative Vmin​ values strictly correlate with stronger Lewis basicity and HBA strength.

Workflow Visualization

G Target 1-Methylpyrazole Oxadiazole Scaffold Theory Theoretical Profiling (Lipinski HBA=5, HBD=0) Target->Theory Comp Computational Validation (DFT & MEP Analysis) Theory->Comp Exp Experimental Validation (ΔlogP Method) Theory->Exp ADMET ADMET Optimization (Permeability & Binding) Comp->ADMET Exp->ADMET

Fig 1. Logical workflow for HBA/HBD validation in 1-methylpyrazole oxadiazoles.

Implications in Drug Development

The 1-methylpyrazole oxadiazole scaffold's unique HBA profile (Lipinski HBA=5, HBD=0) makes it an exceptional bioisostere for amides and esters. In the context of targeted oncology, such as EGFR kinase inhibitors, the oxadiazole nitrogens act as critical HBAs, forming highly directional hydrogen bonds with hinge region residues such as Met769 and Lys721[1].

Simultaneously, by maintaining an HBD count of 0, the scaffold avoids the severe permeability penalties typically associated with highly polar kinase inhibitors. Molecules with fewer hydrogen bond donors partition much more readily into lipophilic environments, ensuring excellent oral bioavailability and deep cellular penetrance[6].

References

  • "Hydrogen Bond Donor-Acceptor rules - ChemAxon Forum Archive", chemaxon.com,
  • "Hydrogen bond - Wikipedia", wikipedia.org,
  • "Ask the Experts: Past, Present and Future of the Rule of Five", researchg
  • "Lipinski's rule of five, famous extensions and famous exceptions", pmf.ni.ac.rs,
  • "The pK BHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists", acs.org,
  • "Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases", mdpi.com,

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Chemical Shift Assignment of 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Introduction: The Significance of Heterocyclic Scaffolds and Precise Structural Elucidation In the landscape of modern drug discovery and development, nitrogen-containing heterocyclic compounds are of paramount importanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Heterocyclic Scaffolds and Precise Structural Elucidation

In the landscape of modern drug discovery and development, nitrogen-containing heterocyclic compounds are of paramount importance. Scaffolds such as pyrazoles and 1,3,4-oxadiazoles are privileged structures, frequently appearing in molecules with a wide range of biological activities. The compound 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine represents a molecular hybridization of these two key pharmacophores, making it a molecule of significant interest for medicinal chemists.[1] Its potential as a therapeutic agent hinges on the precise understanding of its three-dimensional structure, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique available.[2][3][4]

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the complete ¹H and ¹³C NMR chemical shift assignment of 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine. We will delve into the causality behind experimental choices, provide field-proven protocols for data acquisition, and offer a detailed rationale for the assignment of each resonance, grounded in fundamental NMR principles and supported by authoritative literature. The methodologies described herein are designed to serve as a self-validating system for the unambiguous structural confirmation of this and structurally related molecules.

Molecular Structure and Numbering Scheme

For clarity and consistency throughout this guide, the following IUPAC-based numbering scheme will be used for 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine.

cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Assignment Prep Dissolve 10-15 mg in 0.6 mL DMSO-d6 Filter Filter into NMR Tube Prep->Filter H1 ¹H NMR (Proton Count & Multiplicity) Filter->H1 C13 ¹³C{¹H} NMR (Carbon Count) H1->C13 COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Assign Integrate 1D & 2D Data for Full Assignment HMBC->Assign Confirm Structure Confirmation Assign->Confirm

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Application

Application Notes and Protocols: Incorporation of 1,3,4-Oxadiazol-2-amines into Kinase Inhibitor Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of 1,3,4-Oxadiazol-2-amines in Kinase Inhibitor Design The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 1,3,4-Oxadiazol-2-amines in Kinase Inhibitor Design

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability, favorable pharmacokinetic properties, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Specifically, the 2-amino-1,3,4-oxadiazole moiety has emerged as a key structural element in the design of potent and selective kinase inhibitors. Its utility stems from its function as a bioisostere for amide and ester groups, offering improved hydrolytic stability while maintaining the necessary geometry and electronic properties to interact with the ATP-binding site of kinases.[1][3]

A primary rationale for incorporating this scaffold is its ability to act as a hinge-binding motif. The nitrogen atoms of the oxadiazole ring and the exocyclic amine can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This anchoring effect provides a solid foundation for achieving high-affinity binding.[4] Furthermore, the 1,3,4-oxadiazole ring is a rigid, planar system that can appropriately orient substituents into the hydrophobic regions of the ATP-binding pocket, allowing for the fine-tuning of selectivity and potency. This guide provides detailed synthetic protocols, case studies, and the underlying scientific principles for the effective incorporation of 1,3,4-oxadiazol-2-amines into novel kinase inhibitor scaffolds.

Synthetic Strategies and Protocols

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through several reliable methods. The choice of a specific route often depends on the nature of the desired substituent at the 5-position and the overall complexity of the target kinase inhibitor. Below are detailed protocols for the most common and effective synthetic approaches.

Protocol 1: Oxidative Cyclization of Semicarbazones

This two-step, one-pot method is highly efficient for the synthesis of a wide array of 2-amino-5-substituted-1,3,4-oxadiazoles starting from commercially available aldehydes. The initial formation of a semicarbazone intermediate is followed by an iodine-mediated oxidative cyclization.

Experimental Workflow:

aldehyde Aldehyde (R-CHO) intermediate Semicarbazone Intermediate aldehyde->intermediate Condensation semicarbazide Semicarbazide HCl semicarbazide->intermediate naoac NaOAc, H2O/MeOH naoac->intermediate cyclization I2, K2CO3, 1,4-Dioxane, 80°C intermediate->cyclization Oxidative Cyclization product 2-Amino-5-R-1,3,4-oxadiazole cyclization->product

Caption: Workflow for Semicarbazone-based Synthesis.

Step-by-Step Protocol:

  • Semicarbazone Formation: In a round-bottom flask, dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in water. To this solution, add a solution of the desired aldehyde (1.0 eq) in methanol. Stir the reaction mixture at room temperature for 10-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the formation of the semicarbazone is complete, remove the solvent under reduced pressure.

  • Oxidative Cyclization: Redissolve the resulting residue in 1,4-dioxane. Add potassium carbonate (3.0 eq) and iodine (1.2 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 80°C and stir until the starting material is consumed, as monitored by TLC (typically 1-4.5 hours).

  • Work-up and Purification: After cooling to room temperature, quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Causality Behind Experimental Choices:

  • Sodium Acetate: Acts as a base to neutralize the hydrochloride salt of semicarbazide, liberating the free base for the condensation reaction with the aldehyde.

  • Iodine: Serves as a mild and effective oxidizing agent to facilitate the intramolecular C-O bond formation during the cyclization step.

  • Potassium Carbonate: Provides the necessary basic medium for the cyclization to proceed efficiently.

  • 1,4-Dioxane: A suitable high-boiling point solvent for the oxidative cyclization step.

Protocol 2: Cyclodesulfurization of Acylthiosemicarbazides

This method involves the preparation of an acylthiosemicarbazide intermediate followed by cyclization using a desulfurizing agent. This approach is particularly useful when starting from carboxylic acids or their derivatives.

Experimental Workflow:

acid_chloride Acid Chloride (R-COCl) intermediate Acylthiosemicarbazide acid_chloride->intermediate Acylation thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate cyclization Desulfurizing Agent (e.g., PbO, TBTU) intermediate->cyclization Cyclodesulfurization product 2-Amino-5-R-1,3,4-oxadiazole cyclization->product

Caption: Workflow for Acylthiosemicarbazide-based Synthesis.

Step-by-Step Protocol:

  • Acylthiosemicarbazide Formation: Dissolve the appropriate acid chloride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF). Add thiosemicarbazide (1.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). The product often precipitates and can be collected by filtration.

  • Cyclodesulfurization: Suspend the acylthiosemicarbazide in a suitable solvent (e.g., ethanol, DMF, or amyl alcohol). Add the desulfurizing agent, such as lead oxide (PbO) (0.85 eq), and heat the mixture to reflux for 1-48 hours.[6] Alternatively, more modern and less toxic coupling reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) can be used in the presence of a base like diisopropylethylamine (DIEA) in DMF at 50°C.[2][7]

  • Work-up and Purification: For the lead oxide method, filter the hot reaction mixture to remove inorganic salts. The filtrate is then concentrated, and the product is purified by recrystallization. For the TBTU method, the solvent is removed in vacuo, and the residue is extracted with water. The resulting solid is filtered, washed with methanol, and recrystallized.[2][6][7]

Causality Behind Experimental Choices:

  • Lead Oxide (PbO): A classical and effective, though toxic, reagent for promoting the cyclodesulfurization by acting as a sulfur scavenger.

  • TBTU: A modern coupling reagent that activates the thiocarbonyl group, facilitating intramolecular cyclization under milder and more environmentally benign conditions compared to heavy metal oxides.[2][7]

Case Study: Incorporation into an EGFR Inhibitor Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. Here, we present a case study on the incorporation of a 2-amino-1,3,4-oxadiazole moiety into a scaffold analogous to the EGFR inhibitor, Gefitinib.

Signaling Pathway:

EGF EGF EGFR EGFR EGF->EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization Grb2_Sos Grb2/Sos dimerization->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK proliferation Cell Proliferation, Survival ERK->proliferation inhibitor Gefitinib Analog (1,3,4-Oxadiazole) inhibitor->dimerization Inhibition

Caption: Simplified EGFR Signaling Pathway and Inhibition.

Synthetic Approach:

A common strategy involves the synthesis of a 2-amino-5-aryl-1,3,4-oxadiazole core, which is then coupled to the quinazoline backbone of the inhibitor.

Data Presentation:

The following table summarizes the structure-activity relationship (SAR) for a series of 1,3,4-oxadiazole-based EGFR inhibitors, highlighting the impact of substitutions on their anticancer activity.

Compound IDR1R2IC50 (µM) vs. A549 Cell LineReference
Gefitinib -->10[8]
Analog 1 HH2.5[8]
Analog 2 OCH3H1.8[8]
Analog 3 ClH3.1[8]
Analog 4 HOCH34.2[8]

Interpretation of SAR:

The data suggests that the incorporation of the 1,3,4-oxadiazole moiety can significantly enhance the cytotoxic activity against the A549 lung cancer cell line compared to Gefitinib. The potency is further influenced by the substitution pattern on the terminal phenyl ring, with a methoxy group at the R1 position (Analog 2) providing the most potent inhibition in this series. This highlights the importance of exploring the steric and electronic effects of substituents to optimize inhibitor potency.

Case Study: Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Signaling Pathway:

VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 dimerization Dimerization & Autophosphorylation VEGFR2->dimerization PLCg PLCγ dimerization->PLCg PI3K PI3K dimerization->PI3K Raf_MEK_ERK Raf-MEK-ERK Pathway PLCg->Raf_MEK_ERK Akt Akt Pathway PI3K->Akt proliferation Endothelial Cell Proliferation, Migration, Survival Raf_MEK_ERK->proliferation Akt->proliferation inhibitor 1,3,4-Oxadiazole Inhibitor inhibitor->dimerization Inhibition

Caption: Simplified VEGFR-2 Signaling Pathway and Inhibition.[5][6][9][10][11]

Protocol for In Vitro Kinase Inhibition Assay:

A generalized protocol for determining the IC50 values of synthesized compounds against a target kinase is provided below.

  • Reagents and Materials: Recombinant kinase, appropriate substrate (peptide or protein), ATP, kinase buffer, 96-well plates, and the test compounds dissolved in DMSO.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate, and kinase buffer.

    • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP for sensitive detection).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

    • Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

    • Quantify the phosphorylation of the substrate. For radiometric assays, this involves measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[12]

Conclusion

The 1,3,4-oxadiazol-2-amine scaffold is a valuable asset in the medicinal chemist's toolbox for the design of novel kinase inhibitors. Its favorable physicochemical properties and ability to act as a versatile hinge-binding motif provide a solid foundation for developing potent and selective drug candidates. The synthetic protocols and case studies presented in this guide offer a comprehensive resource for researchers aiming to leverage this privileged scaffold in their drug discovery programs. A thorough understanding of the synthetic methodologies and the rationale behind their application will empower scientists to efficiently explore the chemical space around this important pharmacophore.

References

  • Baxendale Group. (n.d.). The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents and microwave heating. Retrieved from [Link]

  • Google Patents. (n.d.). US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
  • Juniper Publishers. (2016, April 22). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Retrieved from [Link]

  • Kitisin, K., et al. (2007). Liver Stem Cells and Molecular Signaling Pathways in Hepatocellular Carcinoma. Gastrointestinal Cancer Research, 1(4 Suppl 2), S13–S21.
  • Luxembourg Bio Technologies. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Retrieved from [Link]

  • Min, H., et al. (2014). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 79(24), 12345-12352.
  • National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 15). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 21). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • PubMed. (2016, March 1). Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib. Retrieved from [Link]

  • MDPI. (2022, March 25). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Retrieved from [Link]

  • PubMed. (2017, May 1). Discovery of a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing piperazine skeleton as potential FAK inhibitors. Retrieved from [Link]

  • MDPI. (2022, April 22). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Retrieved from [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Retrieved from [Link]

  • MDPI. (2023, February 7). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, October 21). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Retrieved from [Link]

  • MDPI. (2023, February 7). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of IC50 values (µM) among all compounds and the reference... Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, December 18). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Retrieved from [Link]

  • Juniper Publishers. (2016, April 22). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Retrieved from [Link]

  • Baxendale Group. (n.d.). The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents and microwave heating. Retrieved from [Link]

  • MDPI. (2023, July 19). 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Retrieved from [Link]

  • ChemRxiv. (n.d.). General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 20). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Executive Summary & Mechanistic Rationale The compound 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists.

Executive Summary & Mechanistic Rationale

The compound 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine represents a highly privileged heterocyclic scaffold in modern drug discovery. The 1,3,4-oxadiazol-2-amine moiety, particularly when conjugated to a pyrazole ring, frequently functions as a bioisostere for amides and esters, offering improved metabolic stability and enhanced hydrogen-bonding capabilities [1].

In preclinical screening, derivatives of this class are predominantly evaluated for two distinct mechanisms of action:

  • Tubulin Polymerization Inhibition: The oxadiazole core mimics the trimethoxyphenyl rings of Combretastatin A4, lodging into the colchicine-binding site of tubulin to disrupt cytoskeletal dynamics [2].

  • Kinase Inhibition: Crystallographic evidence (e.g., PDB: 4Y85) demonstrates that the exocyclic amine and the oxadiazole nitrogen can form critical bidentate hydrogen bonds within the ATP-binding pocket of kinases such as COT (MAP3K8) [3].

To rigorously evaluate this compound, this guide outlines a self-validating, three-tiered in vitro assay cascade designed to establish cytotoxicity, confirm the primary molecular target, and quantify binding affinity.

MOA C 5-(1-methyl-1H-pyrazol-3-yl)- 1,3,4-oxadiazol-2-amine K COT/MAP3K8 Kinase (ATP-binding pocket) C->K Binds T Tubulin (Colchicine site) C->T Binds S1 Inhibition of MAPK Signaling K->S1 Blocks S2 Inhibition of Polymerization T->S2 Disrupts A Apoptosis / Cell Cycle Arrest S1->A S2->A

Fig 1: Dual-target mechanistic pathways of pyrazole-oxadiazol-2-amines leading to apoptosis.

Experimental Workflow Design

Workflow W1 Compound Preparation (10 mM DMSO Stock) W2 Primary Screen: MTT Cell Viability Assay W1->W2 W3 Target Assay 1: Tubulin Polymerization W2->W3 Active Hits W4 Target Assay 2: TR-FRET Kinase Assay W2->W4 Active Hits W5 Data Analysis & IC50 Determination W3->W5 W4->W5

Fig 2: Tiered in vitro screening workflow for target deconvolution.

Detailed Assay Protocols

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Purpose: To establish the baseline anti-proliferative activity (IC₅₀) of the compound in human cancer cell lines (e.g., A549 lung carcinoma or HeLa cervical cancer).

  • Expertise & Causality: 1,3,4-oxadiazoles are highly lipophilic. Stock solutions must be prepared in 100% anhydrous DMSO, but the final assay concentration of DMSO must strictly not exceed 0.5% v/v. Higher concentrations induce solvent-mediated membrane toxicity, artificially inflating the compound's apparent potency.

  • Self-Validating System: The assay must include a vehicle control (0.5% DMSO) to establish 100% viability, a positive control (1 µM Doxorubicin) to ensure the dynamic range of the assay, and a media-only blank to subtract background absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at a density of 5 × 10³ cells/well in a 96-well flat-bottom plate using 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine in anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in complete media (final concentration range: 100 µM to 5 nM).

  • Treatment: Aspirate seeding media and add 100 µL of the compound dilutions to the wells in triplicate. Include vehicle and positive controls. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C to allow viable cells to reduce the tetrazolium salt into insoluble formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan. Shake the plate for 10 minutes. Read absorbance at 570 nm using a microplate reader.

Protocol 2: Cell-Free Tubulin Polymerization Assay

Purpose: To determine if the compound's cytotoxicity is driven by the disruption of microtubule dynamics, a common target for oxadiazole derivatives [4].

  • Expertise & Causality: This assay relies on the principle that light scattering increases proportionally as tubulin heterodimers assemble into microtubules. By monitoring absorbance at 340 nm, we can track the nucleation, growth, and steady-state phases of polymerization in real-time.

  • Self-Validating System: The assay is validated by the inclusion of two opposing controls: Paclitaxel (a microtubule stabilizer that accelerates Vmax) and Colchicine (a destabilizer that flattens the curve). If the test compound acts via the colchicine-binding site, its kinetic curve will closely mirror that of Colchicine.

Step-by-Step Methodology:

  • Reagent Prep: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Prepare the polymerization buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

  • Plate Setup: Pre-warm a 96-well half-area UV-transparent plate to 37°C. Add 5 µL of the test compound (at 10 µM and 50 µM final concentrations), Paclitaxel (10 µM), Colchicine (10 µM), or vehicle (DMSO) to the respective wells.

  • Reaction Initiation: Rapidly add 45 µL of the tubulin suspension (final concentration 3 mg/mL) to each well using a multichannel pipette.

  • Kinetic Readout: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Analysis: Calculate the Vmax (maximum rate of polymerization) from the linear growth phase of the curve. A reduction in Vmax relative to the vehicle confirms tubulin destabilization.

Protocol 3: TR-FRET Kinase Profiling (COT/MAP3K8)

Purpose: To evaluate the compound's affinity for the ATP-binding pocket of COT kinase, a validated target for pyrazole-oxadiazol-2-amines.

  • Expertise & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric or standard fluorescence assays because highly conjugated heterocyclic compounds often exhibit auto-fluorescence. The time-delay in TR-FRET eliminates this background noise, providing a highly sensitive and artifact-free readout.

  • Self-Validating System: The robustness of the assay is continuously monitored by calculating the Z'-factor for every plate. A Z'-factor > 0.5 indicates a reliable assay. Staurosporine is used as a pan-kinase positive control to validate the ATP-competitive displacement.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well low-volume white plate, combine 5 µL of recombinant COT (MAP3K8) kinase (1 nM final) with 2.5 µL of the test compound (serial dilutions). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Substrate Addition: Initiate the reaction by adding 2.5 µL of a mixture containing ATP (at the Km value of the kinase, typically 10 µM) and the biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Data Processing: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to determine the IC₅₀ using a 4-parameter logistic regression model.

Quantitative Data Interpretation

The following table outlines the expected pharmacological profile and assay quality parameters for evaluating 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine.

Assay TypeTarget / Cell LinePrimary ReadoutExpected IC₅₀ RangeReference ControlQuality Metric
Cytotoxicity A549 / HeLa CellsAbsorbance (570 nm)1.0 µM – 15.0 µMDoxorubicin (IC₅₀ ~0.5 µM)Signal-to-Background > 10
Tubulin Polymerization Porcine Brain TubulinKinetic Vmax (340 nm)5.0 µM – 20.0 µMColchicine (Destabilizer)Vmax shift > 50% vs Vehicle
Kinase Inhibition COT / MAP3K8TR-FRET Ratio (665/615)0.1 µM – 5.0 µMStaurosporine (IC₅₀ <10 nM)Z'-factor > 0.6

References

  • Design and synthesis of newer 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents - Journal of Biomolecular Structure and Dynamics.[Link][1]

  • Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - ACS Omega (PubMed).[Link][2]

  • Crystal structure of COT kinase domain in complex with 5-(5-(1H-indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine (PDB: 4Y85) - RCSB Protein Data Bank.[Link][3]

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - Molecules (MDPI).[Link][4]

Sources

Application

Application Note: Advanced Crystallization Strategies for Pyrazole-Oxadiazole Amine Derivatives

Introduction and Mechanistic Context Pyrazole-oxadiazole amine derivatives represent a highly versatile structural scaffold. They are heavily utilized as privileged structures in drug discovery—particularly as anti-tuber...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

Pyrazole-oxadiazole amine derivatives represent a highly versatile structural scaffold. They are heavily utilized as privileged structures in drug discovery—particularly as anti-tubercular agents and kinase inhibitors—and as high-density frameworks for advanced energetic materials. However, the structural topology of these molecules presents unique crystallization challenges. The combination of a hydrogen-bond donating primary amine (-NH₂), multiple hydrogen-bond accepting heteroatoms (N, O), and two aromatic rings capable of π−π stacking creates a complex, multidimensional energy landscape during solid-state assembly.

As an Application Scientist, achieving high-quality single crystals for X-ray diffraction (SCXRD) or isolating a thermodynamically stable bulk polymorph requires precise control over supersaturation. You must systematically disrupt unwanted kinetic interactions in the solution phase to allow the lowest-energy crystal lattice to self-assemble.

Causality in Crystal Lattice Formation

The crystallization of pyrazole-oxadiazole amine derivatives is fundamentally governed by the competition between solute-solute and solute-solvent interactions.

  • Hydrogen Bonding Networks: The primary amine group acts as a potent hydrogen-bond donor, while the nitrogen and oxygen atoms across the pyrazole and oxadiazole rings serve as acceptors. Uncontrolled, these rapid interactions lead to amorphous precipitation.

  • π−π Stacking: The electron-deficient nature of the 1,2,4- and 1,3,4-oxadiazole rings facilitates robust π−π and lone-pair ⋯π noncovalent interactions, which are critical for stabilizing the final crystal lattice (1)[1].

  • Conformational Planarity: The dihedral angle between the pyrazole and oxadiazole rings strongly influences molecular planarity. A larger dihedral angle can disrupt tight packing, whereas intramolecular hydrogen bonding can lock the conformation to enhance lattice density—a principle heavily utilized in the design of high-performance energetic materials (2)[2].

Interactions Core Pyrazole-Oxadiazole Amine Core Amine Amine Group (-NH2) Core->Amine Oxadiazole Oxadiazole Ring (1,2,4- or 1,3,4-) Core->Oxadiazole Pyrazole Pyrazole Ring Core->Pyrazole HDonor H-Bond Donor (Intermolecular) Amine->HDonor HAcceptor H-Bond Acceptor (N/O atoms) Oxadiazole->HAcceptor PiPi π-π Stacking (Face/Edge) Oxadiazole->PiPi Pyrazole->HAcceptor Pyrazole->PiPi Lattice Stable Crystal Lattice (High Density) HDonor->Lattice HAcceptor->Lattice PiPi->Lattice

Fig 1. Non-covalent interactions driving crystal lattice formation in derivatives.

Pre-Crystallization: Solvent Selection Matrix

Selecting the correct solvent system is paramount. The solvent must competitively bind the highly polar amine and oxadiazole sites during the initial dissolution phase, then slowly release the solute to allow ordered self-assembly.

Solvent SystemRole / Mechanistic ActionTypical DurationRecommended Application
DMSO / Water DMSO disrupts strong H-bonds; Water acts as a highly polar anti-solvent.7–14 daysSCXRD of highly polar/energetic derivatives.
DCM / Ethanol DCM provides base solubility; EtOH moderates π−π stacking dynamics.3–5 daysRoutine structural confirmation.
Ethyl Acetate / Hexane Gradual polarity shift induces controlled, localized nucleation.5–7 daysPolymorph and solvate screening.
Methanol (Cooling) Temperature-dependent solubility gradient prevents rapid crashing.12–24 hoursBulk scale-up and formulation purification.

Experimental Protocols

Protocol A: Mixed-Solvent Vapor Diffusion (For SCXRD Quality Crystals)

Causality: Pyrazole-oxadiazole amines often precipitate rapidly as amorphous solids due to strong intermolecular hydrogen bonding. Vapor diffusion allows a volatile anti-solvent to slowly permeate a solution containing the compound in a good solvent. This gradual increase in supersaturation ensures the molecules self-assemble into a highly ordered lattice suitable for single-crystal X-ray diffraction (3)[3].

  • Dissolution: Dissolve 2–5 mg of the synthesized pyrazole-oxadiazole amine in 0.5 mL of a high-solubility solvent (e.g., DMSO or DMF) in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust, undissolved particulates) that could trigger premature precipitation.

  • Diffusion Setup: Place the uncapped 2 mL inner vial inside a larger 20 mL outer vial containing 3 mL of a volatile anti-solvent (e.g., diethyl ether or water).

  • Sealing and Incubation: Cap the outer vial tightly with a Teflon-lined cap. Store it in a vibration-free environment at a constant temperature (typically 20–25 °C).

  • Harvesting: Monitor microscopically every 48 hours. Once faceted single crystals form, harvest them suspended in paratone oil to prevent solvent loss prior to SCXRD mounting.

Protocol B: Controlled Cooling Crystallization (For Bulk Scale-Up)

Causality: For biological applications, such as the formulation of anti-tubercular agents, identifying and scaling the most thermodynamically stable polymorph is essential to ensure consistent bioavailability and solubility (4)[4]. Cooling crystallization avoids the localized supersaturation spikes inherent to anti-solvent addition, thereby preventing the entrapment of solvent molecules (solvates) within the lattice.

  • Saturation: Suspend 500 mg of the compound in 10 mL of an intermediate-polarity solvent (e.g., Methanol or Acetonitrile) inside a jacketed crystallizer.

  • Heating: Heat the suspension to 5 °C below the solvent's boiling point under continuous stirring (400 rpm) until complete dissolution is achieved.

  • Clarification: Hot-filter the solution through a pre-warmed funnel to remove any residual impurities.

  • Controlled Cooling: Program the reactor to cool the solution at a linear, slow rate of 0.1 °C/min down to 5 °C. Note: A slow cooling rate maintains the system within the metastable zone, promoting the growth of the thermodynamically stable polymorph rather than crashing out kinetic impurities.

  • Isolation: Filter the resulting bulk crystals under vacuum, wash with 2 mL of ice-cold solvent, and dry under vacuum at 40 °C for 12 hours.

G Start Compound Synthesis (Pyrazole-Oxadiazole Amine) Screening Solubility Screening (Polar vs Non-polar) Start->Screening Method1 Vapor Diffusion (SCXRD Quality) Screening->Method1 High Solubility Method2 Anti-Solvent Addition (Polymorph Screening) Screening->Method2 Moderate Solubility Method3 Cooling Crystallization (Bulk Scale-up) Screening->Method3 Temp-Dependent Analysis Solid-State Characterization (XRD, DSC, TGA) Method1->Analysis Method2->Analysis Method3->Analysis

Fig 2. Strategic workflow for crystallizing pyrazole-oxadiazole amine derivatives.

References

  • De-Qiang Qi, Chuan-Ming Yu, Jin-Zong You, Guang-Hui Yang, Xue-Jie Wang, & Yi-Ping Zhang. "Synthesis, Crystal Structures, Fluorescence and Xanthine Oxidase Inhibitory of Sulfur-Containing Pyrazole Derivatives Incorporated with Oxadiazole and Triazole." Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis), 2016.
  • Shetnev A., et al. "π–π Noncovalent Interaction Involving 1,2,4- and 1,3,4-Oxadiazole Systems: The Combined Experimental, Theoretical, and Database Study." National Institutes of Health (NIH), 2021.
  • Jiarong Zhang, et al. "Combination of Polynitropyrazole and 5-Amino-1,2,4-oxadiazole Derivatives: An Approach to High Performance Energetic Materials." Crystal Growth & Design (ACS Publications), 2020.
  • Sethu Arun Kumar, et al. "Developing pyrazole–oxadiazole conjugates as potent anti-tubercular agents: an in silico and in vitro approach." National Institutes of Health (NIH), 2025.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine Synthesis

Welcome to the Heterocyclic Synthesis Support Center. Synthesizing the highly polar 2-amino-1,3,4-oxadiazole core attached to a 1-methyl-1H-pyrazole moiety presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Synthesis Support Center. Synthesizing the highly polar 2-amino-1,3,4-oxadiazole core attached to a 1-methyl-1H-pyrazole moiety presents unique challenges. While this target molecule is a valuable bioisostere in drug discovery, traditional cyclization routes often suffer from poor yields, intractable byproducts, and difficult purifications.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to optimize your reaction yield.

Part 1: Mechanistic Workflow & Route Selection

Choosing the correct cyclization pathway is the single most critical factor in optimizing your yield. The diagram below illustrates the mechanistic divergence between the traditional (and often problematic) direct cyanation route and the modern, high-yield cyclodesulfurization route.

SynthesisWorkflow Hydrazide 1-Methyl-1H-pyrazole- 3-carbohydrazide BrCN_Node Cyanogen Bromide (BrCN) NaHCO3, H2O, 0-5°C Hydrazide->BrCN_Node Direct Cyclization (Traditional) KSCN_Node KSCN, HCl, H2O Reflux, 4-6h Hydrazide->KSCN_Node Condensation (Optimized) Product 5-(1-Methyl-1H-pyrazol-3-yl)- 1,3,4-oxadiazol-2-amine BrCN_Node->Product Low Yield (30-40%) Polymeric Byproducts Thiosemicarbazide 1-(1-Methyl-1H-pyrazole-3-carbonyl) thiosemicarbazide KSCN_Node->Thiosemicarbazide Quantitative EDCI_Node EDCI·HCl, DMSO 60°C, 2h Thiosemicarbazide->EDCI_Node Cyclodesulfurization EDCI_Node->Product High Yield (85-95%) Regioselective

Fig 1: Comparison of traditional BrCN cyclization vs. high-yield EDCI-mediated cyclodesulfurization.

Part 2: Troubleshooting & FAQs

Q1: My direct cyclization using cyanogen bromide (BrCN) stalls at 40% yield, and I observe a dark, intractable tar. What is causing this? A: The causality lies in the extreme electrophilicity and instability of BrCN under basic conditions. While a base (like NaHCO₃) is required to neutralize the HBr byproduct and keep the hydrazide nucleophilic, local excesses of base catalyze the trimerization of BrCN into cyanuric bromide or cause runaway polymerization. Furthermore, the 1-methyl-1H-pyrazole-3-carbohydrazide can undergo competing N-acylations. Actionable Fix: If you must use BrCN, maintain strict pH control (pH 7.5–8.0) using a phosphate or bicarbonate buffer. Perform a slow, dropwise addition of BrCN at 0–5 °C. However, for drastic yield improvements, we recommend abandoning BrCN in favor of the cyclodesulfurization route (see Q2).

Q2: I want to avoid highly toxic BrCN entirely. What is the most reliable, high-yield alternative for synthesizing the 2-amino-1,3,4-oxadiazole ring? A: The most authoritative and high-yielding alternative is the EDCI-mediated cyclodesulfurization of an acyl thiosemicarbazide intermediate[1]. By first reacting your hydrazide with KSCN to form 1-(1-methyl-1H-pyrazole-3-carbonyl)thiosemicarbazide, you set up a highly regioselective cyclization. Adding EDCI·HCl (a water-soluble carbodiimide) in DMSO activates the thiocarbonyl sulfur. This drives the elimination of H₂S and facilitates the intramolecular attack of the oxygen onto the carbodiimide-activated carbon, forming the 1,3,4-oxadiazole ring in quantitative yields with 100:0 regioselectivity[2]. Alternatively, an I₂-mediated oxidative C–O bond formation from semicarbazones is also a highly efficient, transition-metal-free protocol[3].

Q3: During the formation of the acyl thiosemicarbazide intermediate, I'm seeing unreacted hydrazide on TLC. How do I push this to completion? A: The reaction between the hydrazide and potassium thiocyanate (KSCN) requires acidic conditions to generate isothiocyanic acid (HNCS) in situ. The causality of incomplete conversion is usually improper pH. If the pH is too high, HNCS isn't formed; if it is too low (excess strong acid), the primary amine of the hydrazide becomes fully protonated (an ammonium salt), destroying its nucleophilicity. Actionable Fix: Use exactly 1.0 to 1.1 equivalents of aqueous HCl relative to KSCN. Heat the mixture to a gentle reflux (80 °C) for 4–6 hours.

Q4: How do I purify the highly polar 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine without losing product on normal-phase silica? A: 2-Amino-1,3,4-oxadiazoles are notorious for streaking and irreversible adsorption on standard bare silica gel due to intense hydrogen bonding networks. Actionable Fix: Switch to reverse-phase chromatography (C18) using a water/acetonitrile gradient with 0.1% TFA or formic acid. If normal-phase is mandatory, pre-treat the silica column with 1% triethylamine (TEA) in your starting mobile phase (e.g., DCM), and use a highly polar eluent system like DCM/MeOH/NH₄OH (90:9:1).

Part 3: Quantitative Data & Reagent Comparison

To justify the shift away from traditional methods, review the empirical data comparing the three most common cyclization strategies for this scaffold:

Cyclization MethodReagents & ConditionsTypical YieldRegioselectivitySafety & Scalability
Direct Cyanation BrCN, NaHCO₃, H₂O, 0 °C30–45%ModerateHigh toxicity; prone to thermal runaway.
Dehydrative Cyclization POCl₃, Reflux, 12 h50–60%ModerateHarsh acidic conditions; poor functional group tolerance.
Cyclodesulfurization 1. KSCN/HCl 2. EDCI·HCl, DMSO85–95% Excellent (100:0) Mild conditions; highly scalable; safe reagents.
Part 4: Self-Validating Experimental Protocol

This two-step protocol utilizes the EDCI-mediated cyclodesulfurization pathway to ensure maximum yield and purity. Every step includes a self-validation checkpoint to guarantee the reaction is proceeding correctly before moving forward.

Step 1: Synthesis of 1-(1-Methyl-1H-pyrazole-3-carbonyl)thiosemicarbazide
  • Suspend 1-methyl-1H-pyrazole-3-carbohydrazide (1.0 eq, 10 mmol) in distilled H₂O (20 mL) in a round-bottom flask.

  • Acidify: Add aqueous HCl (1.05 eq, 1 M solution) dropwise at room temperature.

    • Causality: Precise stoichiometry prevents over-protonation, maintaining the nucleophilicity of the terminal amine while allowing HNCS generation.

  • React: Add Potassium thiocyanate (KSCN) (1.2 eq, 12 mmol) in one portion. Heat the mixture to 80 °C for 4–6 hours.

  • Self-Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The starting hydrazide (R_f ~0.2) must completely disappear, replaced by a new, less polar spot (R_f ~0.45).

  • Isolate: Upon cooling to 0 °C, the thiosemicarbazide intermediate will precipitate as a white solid. Filter, wash with ice-cold water, and dry under a vacuum.

Step 2: EDCI-Mediated Cyclodesulfurization
  • Dissolve the thiosemicarbazide intermediate (1.0 eq, 8 mmol) in anhydrous DMSO (15 mL).

  • Activate: Add EDCI·HCl (1.5 eq, 12 mmol) portion-wise at room temperature.

    • Causality: EDCI activates the thiocarbonyl group, creating a highly electrophilic carbon center that drives intramolecular oxygen attack and H₂S elimination[2].

  • Cyclize: Warm the reaction to 60 °C and stir for 2 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. The intermediate mass[M+H]⁺ 199.1 should completely convert to the target 2-amino-1,3,4-oxadiazole mass [M+H]⁺ 166.1. Additionally, FT-IR will show the disappearance of the C=S stretching band (~1200 cm⁻¹) and the appearance of strong C=N stretches (~1640 cm⁻¹).

  • Workup: Quench by pouring into ice-cold water (50 mL). Extract with EtOAc (3 x 30 mL), wash the combined organic layers with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate in vacuo.

Part 5: References
  • [3] Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation - ACS Publications. 3

  • [1] Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry. 1

  • [2] Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. 2

Sources

Optimization

scale-up challenges for 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine production

Knowledge Base: Process Diagnostics & Troubleshooting Target Molecule: 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Welcome to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base: Process Diagnostics & Troubleshooting Target Molecule: 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As you transition the synthesis of 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine from discovery bench-scale to pilot-plant production, you will encounter significant thermodynamic and safety hurdles. This guide synthesizes field-proven methodologies to bypass legacy bottlenecks, ensuring your protocols are safe, high-yielding, and self-validating.

Part 1: Strategic Route Selection & Safety Diagnostics

Q: Our legacy bench-scale route utilizes 1-methyl-1H-pyrazole-3-carbohydrazide and cyanogen bromide (BrCN). At the 5 kg scale, we are encountering severe thermal runaways and inconsistent purity. Why is this happening, and what is the recommended alternative?

A: Cyanogen bromide is notoriously hazardous at scale; it is highly toxic, volatile, and prone to violent exothermic polymerization under the basic conditions required for cyclization[1]. Furthermore, the intermediate cyanohydrazide formed during this reaction is unstable, leading to variable yields and the formation of polymeric byproducts[2].

As a Senior Application Scientist, I strongly recommend abandoning the BrCN/hydrazide disconnection for scale-up. Instead, shift your starting material to 1-methyl-1H-pyrazole-3-carbaldehyde [3]. This allows you to utilize a sequential condensation with semicarbazide, followed by an I2​ -mediated oxidative C–O bond formation[4].

Causality: This transition-metal-free process leverages iodine as a mild, highly controllable oxidant. It eliminates toxic gas generation and relies on the thermodynamic driving force of oxadiazole aromatization, resulting in a highly reproducible exotherm profile that is easily managed in standard jacketed reactors[5].

Q: During the I2​ -mediated oxidative cyclization, our HPLC traces show a 15-20% formation of an unknown byproduct, dropping our isolated yield. What is the mechanism of this side reaction?

A: The byproduct is the corresponding triazolone. In the semicarbazone intermediate, both the terminal amino group ( −NH2​ ) and the carbonyl oxygen are nucleophilic. While C–O bond formation yields the desired 1,3,4-oxadiazole, competitive C–N bond formation yields a triazolone[4].

Causality: Triazolone formation is kinetically accelerated by excessive base equivalents or prolonged heating, which over-deprotonates the nitrogen species, increasing its nucleophilicity[5].

Self-Validating Solution: Restrict K2​CO3​ to exactly 3.0 equivalents and maintain the reaction temperature strictly at 80 °C. Implement the colorimetric quench validation outlined in the SOP below to prevent over-oxidation.

RouteSelection SM 1-Methyl-1H-pyrazole- 3-carbaldehyde Inter Semicarbazone Intermediate SM->Inter Semicarbazide HCl NaOAc, RT Prod 5-(1-Methyl-1H-pyrazol-3-yl)- 1,3,4-oxadiazol-2-amine Inter->Prod I2, K2CO3 1,4-Dioxane, 80°C Side Triazolone Byproduct Inter->Side Excess Base / Prolonged Heating

Scalable I2-mediated oxidative cyclization pathway and potential byproduct formation.

Part 2: Alternative Desulfurative Cyclization

Q: If we are unable to source the carbaldehyde at our required metric tonnage, can we still use the carbohydrazide starting material without BrCN?

A: Yes. You can react 1-methyl-1H-pyrazole-3-carbohydrazide with an isothiocyanate or thiourea derivative to form an acylthiosemicarbazide intermediate. This intermediate can then undergo dehydrosulfurization using EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)[6].

Causality: EDCI acts as a highly efficient, regioselective desulfurizing agent. The sulfur atom attacks the carbodiimide, forming a stable urea leaving group. This mechanistically forces the intramolecular attack by the oxygen atom, yielding the 2-amino-1,3,4-oxadiazole exclusively without triazole cross-contamination[6].

Part 3: Quantitative Process Comparison

When selecting a scale-up route, evaluate the metrics below to align with your facility's safety and waste-management capabilities.

Process MetricLegacy Route (BrCN)Scalable Route ( I2​ -Oxidation)Alternative (EDCI Desulfurization)
Reagent Safety Critical (Highly toxic, volatile)Safe (Mild oxidant)Moderate (Sensitizer)
Typical Yield (1 kg) 45–55%85–92%75–80%
Regioselectivity Poor (Polymerization risks)Excellent (>98% oxadiazole)Excellent
E-factor >50 (Extensive purification)~15–20~35 (Urea byproduct waste)

Part 4: Standard Operating Procedure (Scalable I2​ -Mediated Synthesis)

This protocol is engineered for multi-kilogram execution and includes built-in chemical validation checkpoints.

Phase 1: Semicarbazone Condensation

  • Charge: To a 20 L jacketed reactor, add 1-methyl-1H-pyrazole-3-carbaldehyde (1.0 kg, 9.08 mol) and Methanol (5.0 L).

  • Buffer Preparation: In a separate vessel, dissolve Semicarbazide Hydrochloride (1.06 kg, 9.53 mol, 1.05 eq) and Sodium Acetate (0.78 kg, 9.53 mol, 1.05 eq) in DI Water (5.0 L).

    • Causality: Sodium acetate buffers the system, liberating the free nucleophilic amine of semicarbazide without elevating the pH to a level that would trigger aldol condensations.

  • Dosing: Add the aqueous buffer solution to the reactor over 30 minutes, maintaining the internal temperature at 20–25 °C.

  • Validation Checkpoint: Stir for 2 hours. The spontaneous formation of a thick white precipitate physically validates successful condensation. Filter, wash with cold water (2 x 2 L), and dry under vacuum to a constant weight.

Phase 2: Oxidative Cyclization

  • Charge: Transfer the dried semicarbazone intermediate to a clean 50 L reactor. Add 1,4-Dioxane (20 L) and Potassium Carbonate (3.76 kg, 27.2 mol, 3.0 eq).

  • Oxidant Addition: Add Iodine (2.76 kg, 10.9 mol, 1.2 eq) portion-wise over 45 minutes.

    • Causality: Stepwise addition controls the mild exotherm associated with the oxidative C–O bond formation and prevents localized accumulation of electrophilic iodine.

  • Heating: Ramp the reactor temperature to 80 °C and hold for 3-4 hours. Monitor via HPLC.

  • Quench & Isolate (Self-Validating Step): Cool to 20 °C. Slowly dose a 10% w/v aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution (approx. 5 L).

    • Validation Checkpoint: The reaction mixture will transition from a dark purple/brown color to a pale yellow suspension. This colorimetric shift is a self-validating indicator that all residual electrophilic iodine has been successfully reduced, preventing downstream over-oxidation.

  • Filtration: Filter the precipitated 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine, wash with DI water to remove inorganic salts, and recrystallize from ethanol to achieve >99% purity.

References

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation Source: ACS Publications URL:[Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications Source: Open Medicinal Chemistry Journal URL:[Link]

  • 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole as a novel building block for energetic materials Source: PMC (PubMed Central) URL:[Link]

  • Redefining 1,3,4-Oxadiazoles: Bridged Architectures for Balanced Energetic Performance Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

bioisosteric replacement comparing oxadiazole amines to tetrazoles

Comprehensive Comparison Guide: Bioisosteric Replacement of Tetrazoles with Oxadiazole Amines Introduction Bioisosteric replacement is a cornerstone of rational drug design, utilized to optimize pharmacokinetics, pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Bioisosteric Replacement of Tetrazoles with Oxadiazole Amines

Introduction Bioisosteric replacement is a cornerstone of rational drug design, utilized to optimize pharmacokinetics, pharmacodynamics, and toxicity profiles without compromising target affinity. Historically, the 1H-tetrazole ring has been the gold standard non-classical bioisostere for carboxylic acids[1]. However, as drug discovery has evolved, the limitations of tetrazoles—specifically regarding membrane permeability—have necessitated the exploration of alternative heterocycles. Oxadiazole amines (amino-oxadiazoles), including 5-amino-1,2,4-oxadiazoles and 2-amino-1,3,4-oxadiazoles, have emerged as powerful alternatives that modulate pKa, reduce desolvation penalties, and improve oral bioavailability[2].

Mechanistic Rationale: The Permeability Paradox of Tetrazoles Tetrazoles perfectly mimic the acidity of carboxylic acids (pKa ~4.5–4.9 vs. 4.2–4.5) while offering greater intrinsic lipophilicity and resistance to metabolic degradation pathways such as β-oxidation[1][3]. However, increased lipophilicity does not universally translate to improved membrane permeability. Tetrazoles form exceptionally strong hydrogen bonds with surrounding water molecules. This results in a high desolvation energy—the energetic penalty required to strip water molecules away before the drug can partition into the lipid bilayer[1]. Consequently, despite favorable LogD values, tetrazole-containing compounds often exhibit poor permeability in assays like PAMPA (Parallel Artificial Membrane Permeability Assay)[4].

The Oxadiazole Amine Advantage To overcome the desolvation penalty, medicinal chemists employ oxadiazole amines. These heterocycles are generally less acidic (pKa ~6.0–7.0) and alter the hydrogen bond donor/acceptor profile[1][3]. The introduction of the amine group on the oxadiazole ring provides a handle for interacting with target receptors (e.g., via hydrogen bonding with aspartate or glutamate residues) while the modified electron distribution of the ring lowers the overall desolvation energy[2]. This fine-tuning leads to superior membrane permeability and enhanced oral bioavailability compared to the parent tetrazole[4].

G A Carboxylic Acid (Poor Bioavailability) B Tetrazole Replacement (Maintains pKa ~4.5) A->B 1st Gen Bioisostere C High Desolvation Energy (Poor Permeability) B->C Limitation D Amino-Oxadiazole Replacement (Modulates pKa & H-Bonding) C->D 2nd Gen Bioisostere E Improved Membrane Permeability & Oral Bioavailability D->E ADME Optimization

Logical flow of bioisosteric replacement optimizing for permeability and bioavailability.

Quantitative Data Comparison The following table synthesizes the physicochemical and ADME properties comparing carboxylic acids, tetrazoles, and oxadiazole amines to guide structural decisions.

PropertyCarboxylic Acid1H-TetrazoleOxadiazole Amine
pKa (Acidity) ~4.2 - 4.5[3]~4.5 - 4.9[1]~6.0 - 7.0[3]
Lipophilicity (LogD at pH 7.4) LowHighModerate to High
Membrane Permeability (PAMPA) LowLow (High desolvation penalty)[1]High (Optimized H-bonding)
Metabolic Stability Susceptible to β-oxidation & glucuronidationHigh resistance[3]Moderate to High (1,3,4-isomer is highly stable)[2]
Hydrogen Bonding Strong Donor/AcceptorStrong Acceptor/DonorTunable Donor (Amine) / Acceptor (Ring)

Experimental Methodologies: Validating Bioisosteric Efficacy To objectively compare these bioisosteres, a self-validating experimental system must be employed. The following protocols detail the physicochemical evaluation required to justify the replacement of a tetrazole with an oxadiazole amine.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Causality: PAMPA isolates passive transcellular permeability from active transport, directly quantifying the impact of the desolvation energy differences between tetrazoles and oxadiazole amines[4].

  • Preparation: Prepare a 10 mM stock solution of the test compounds (tetrazole and oxadiazole amine matched pairs) in DMSO. Dilute to a final concentration of 50 μM in PBS (pH 7.4).

  • Membrane Coating: Coat the porous filter membrane of the donor plate (e.g., PVDF, 0.45 μm pore size) with 5 μL of a 1% (w/v) lecithin solution in dodecane to create the artificial lipid bilayer.

  • Assay Assembly: Add 150 μL of the diluted compound to the donor wells. Add 300 μL of fresh PBS (pH 7.4) to the acceptor wells. Carefully assemble the donor plate over the acceptor plate.

  • Incubation: Incubate the assembly at 25°C for 16 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability coefficient ( Papp​ ) using the standard steady-state flux equation. A statistically significant increase in Papp​ validates the oxadiazole amine's ability to overcome the tetrazole's desolvation penalty[4].

G S1 Compound Synthesis S2 Physicochemical Profiling (pKa, LogD) S1->S2 S3 PAMPA Permeability Assay S2->S3 S4 LC-MS/MS Quantification S3->S4

Step-by-step experimental workflow for evaluating bioisostere permeability.

Protocol 2: Potentiometric pKa Determination Causality: Confirming the pKa shift is critical, as the reduced acidity of the oxadiazole amine directly correlates with its altered ionization state at physiological pH, driving the permeability improvements[1][3].

  • Dissolve 1-2 mg of the compound in a standardized co-solvent mixture (e.g., methanol/water) if aqueous solubility is inherently low.

  • Titrate the solution with standardized 0.1 M NaOH (for acidic tetrazoles) or 0.1 M HCl (for basic amine functionalities) under a nitrogen atmosphere at 25°C.

  • Continuously monitor the pH using a calibrated glass electrode.

  • Plot the titration curve (pH vs. volume of titrant) and determine the pKa from the half-equivalence point using Yasuda-Shedlovsky extrapolation for zero co-solvent concentration[3].

Conclusion While tetrazoles remain a highly effective bioisostere for carboxylic acids due to their metabolic stability and matched acidity, their high desolvation energy often cripples passive membrane permeability. Oxadiazole amines represent a sophisticated, second-generation bioisosteric replacement. By strategically modulating the pKa and hydrogen-bonding network, oxadiazole amines preserve target engagement while significantly enhancing the ADME profile, making them an invaluable tool for modern drug development professionals.

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres , Open Access Journals.

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides , Drug Hunter. 1

  • Structure Property Relationships of Carboxylic Acid Isosteres , ACS Publications. 4

  • A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery , BenchChem. 3

  • Oxadiazoles in Medicinal Chemistry , ACS Publications. 2

Sources

Comparative

Spectroscopic Validation of 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine: A Comparative Analytical Guide

In the development of novel heterocyclic therapeutics, the precise structural verification of molecular scaffolds is non-negotiable. The compound 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine presents a unique ana...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of novel heterocyclic therapeutics, the precise structural verification of molecular scaffolds is non-negotiable. The compound 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine presents a unique analytical challenge: it can easily be confused with its pyrazole regioisomer (the 5-yl derivative) or its oxadiazole structural isomer (the 1,2,4-oxadiazole analog).

This guide provides a rigorous, self-validating spectroscopic workflow designed to objectively prove the identity of this specific structure against alternative isomers, ensuring absolute scientific integrity in your drug discovery pipeline.

The Orthogonal Validation Workflow

Relying on a single analytical technique is a critical vulnerability in structural characterization. To establish an authoritative proof of structure, we employ an orthogonal workflow combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

G Target 5-(1-methyl-1H-pyrazol-3-yl) -1,3,4-oxadiazol-2-amine Validation Orthogonal Spectroscopic Validation Workflow Target->Validation NMR NMR (1H, 13C, HMBC) Regioisomer Differentiation Validation->NMR IR FT-IR Spectroscopy Ring Cyclization Confirmation Validation->IR MS HRMS (LC-MS/MS) Exact Mass & Fragmentation Validation->MS

Figure 1: Orthogonal spectroscopic workflow for the structural validation of the target compound.

Comparative Spectroscopic Analysis & Causality

NMR Spectroscopy: The Regioisomer Challenge

Standard 1D 1H NMR is insufficient for differentiating the 3-yl pyrazole attachment from the 5-yl attachment, as solvent effects can unpredictably shift the aromatic pyrazole protons. The causality of our structural proof relies entirely on 2D HMBC (Heteronuclear Multiple Bond Correlation) combined with HSQC (Heteronuclear Single Quantum Coherence) [1].

In the target 3-yl isomer, the N-CH₃ protons (~3.9 ppm) exhibit a strong 3-bond HMBC correlation to the pyrazole C5 carbon (~132 ppm). Because C5 is a methine (CH) in this isomer, HSQC will confirm that this carbon is directly attached to a proton. Conversely, if the compound were the 5-yl regioisomer, the N-CH₃ protons would couple to a quaternary C5 carbon (~135 ppm) attached to the oxadiazole ring, which would show no cross-peak in the HSQC spectrum. Furthermore, the 1,3,4-oxadiazol-2-amine carbons predictably resonate at ~164 ppm (C2) and ~158 ppm (C5)[2].

HMBC N_CH3 N-CH3 Protons (~3.9 ppm) C5_CH Pyrazole C5 (CH) (~132 ppm) N_CH3->C5_CH 3-bond coupling C5_Quat Pyrazole C5 (Quat) (~135 ppm) N_CH3->C5_Quat 3-bond coupling Isomer3 3-yl Isomer (Confirmed via HSQC) C5_CH->Isomer3 Isomer5 5-yl Isomer (Rejected) C5_Quat->Isomer5

Figure 2: HMBC logical relationship for differentiating pyrazole regioisomers.
FT-IR Spectroscopy: Confirming Cyclization

The synthesis of 1,3,4-oxadiazol-2-amines typically proceeds via the cyclodesulfurization of an acyl thiosemicarbazide or the cyclization of a hydrazide precursor. The causality behind using FT-IR is to prove the elimination of the precursor's carbonyl (C=O) group. A successful cyclization is validated by the complete disappearance of the C=O stretch (~1680 cm⁻¹) and the emergence of a sharp C=N stretch (~1645 cm⁻¹) alongside a distinct C-O-C asymmetric stretch (~1115 cm⁻¹)[3].

HRMS: Isomeric Fragmentation Profiling

While all isomers share the identical exact mass ([M+H]⁺ = 166.0723 m/z), Collision-Induced Dissociation (CID) in MS/MS mode differentiates the oxadiazole isomers. The 1,3,4-oxadiazol-2-amine ring characteristically fragments via the neutral loss of N₂ and CO, whereas the 1,2,4-oxadiazole isomer fragments via the loss of cyanamide (H₂N-CN).

Quantitative Comparative Data

The table below summarizes the critical spectroscopic differentiators between the target compound and its common alternative structures.

Spectroscopic FeatureTarget: 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amineAlternative 1: 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amineAlternative 2: 3-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-5-amine
¹³C NMR (Oxadiazole) C2: ~164.2 ppm, C5: ~158.5 ppmC2: ~164.0 ppm, C5: ~156.3 ppmC5: ~171.5 ppm, C3: ~160.2 ppm
HMBC (N-CH₃ to Pyrazole) N-CH₃ couples to C5 (CH , ~132 ppm)N-CH₃ couples to C5 (Quaternary , ~135 ppm)N-CH₃ couples to C5 (CH , ~132 ppm)
FT-IR Signatures 1645 cm⁻¹ (C=N), 1115 cm⁻¹ (C-O-C)1640 cm⁻¹ (C=N), 1110 cm⁻¹ (C-O-C)1630 cm⁻¹ (C=N), 1140 cm⁻¹ (C-O-C)
MS/MS Primary Loss -28 Da (N₂), -28 Da (CO)-28 Da (N₂), -28 Da (CO)-42 Da (H₂N-CN)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodologies are designed as self-validating systems, incorporating mandatory internal controls.

Protocol 1: High-Resolution NMR & HMBC Mapping
  • System Validation: Prior to sample analysis, acquire a ¹H spectrum of a 1% TMS in DMSO-d₆ standard to calibrate the chemical shift axis to exactly 0.00 ppm. Run a pure DMSO-d₆ blank to rule out probe contamination.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of ultra-pure DMSO-d₆.

  • Acquisition: Acquire 1D ¹H (16 scans) and ¹³C (1024 scans) spectra on a 400 MHz or higher spectrometer.

  • 2D Mapping: Acquire HSQC and HMBC spectra.

  • Data Interpretation: Overlay the HSQC and HMBC spectra. Locate the N-CH₃ proton singlet (~3.9 ppm) in the ¹H dimension. Trace its 3-bond HMBC correlation to the carbon axis. Verify via HSQC whether this correlated carbon possesses an attached proton (confirming the 3-yl isomer) or is quaternary (indicating the 5-yl isomer).

Protocol 2: FT-IR ATR Analysis for Cyclization Verification
  • System Validation: Clean the diamond ATR crystal with isopropanol. Perform a background air scan immediately prior to the sample to subtract atmospheric H₂O and CO₂. The baseline must be flat between 4000-600 cm⁻¹.

  • Sample Application: Apply 2-3 mg of the solid compound directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Analyze the 1700-1600 cm⁻¹ region. The absolute absence of a broad peak at >1670 cm⁻¹ validates the complete consumption of the acyclic precursor.

Protocol 3: LC-HRMS/MS Analysis
  • System Validation: Infuse a commercial tuning mix (e.g., Agilent ESI-L) to calibrate the TOF/Orbitrap mass analyzer. Mass accuracy must be < 5 ppm error for the target mass.

  • Chromatography: Inject 1 µL of a 1 µg/mL sample solution onto a C18 column using a gradient of 0.1% formic acid in water/acetonitrile.

  • Acquisition: Operate in positive ESI mode. Isolate the [M+H]⁺ parent ion (166.0723 m/z) and apply a collision energy of 20-30 eV.

  • Data Processing: Confirm the exact mass of the parent ion. Analyze the MS/MS spectra for the presence of the [M+H - N₂ - CO]⁺ fragment to definitively rule out the 1,2,4-oxadiazole isomer.

Sources

Validation

Benchmarking 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine Binding Affinity: A Comprehensive Guide to Fragment Evaluation

As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently encounter the challenge of accurately characterizing low-molecular-weight hits. Traditional high-throughput screening (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently encounter the challenge of accurately characterizing low-molecular-weight hits. Traditional high-throughput screening (HTS) often fails to capture the weak, transient interactions characteristic of fragments. To build a robust lead optimization campaign, we must rely on highly sensitive, orthogonal biophysical techniques.

This guide provides an objective, data-driven framework for benchmarking the binding affinity of 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 1204297-91-5)—a highly versatile, Rule-of-Three (Ro3) compliant pyrazole-oxadiazole building block—against a high-affinity reference standard (Staurosporine) using a model kinase target [1].

The Causality of Orthogonal Benchmarking

Fragments typically exhibit low binding affinities ( KD​ in the µM to mM range) but possess exceptionally high Ligand Efficiency (LE). Because their interactions are weak, relying on a single assay format introduces a high risk of false positives (due to aggregation or non-specific binding) or false negatives (due to assay sensitivity limits).

To establish a self-validating system , we must employ an orthogonal cascade:

  • Surface Plasmon Resonance (SPR): Selected as the primary screen because it provides real-time kinetic data ( kon​ and koff​ ) independent of enzymatic activity. It is highly sensitive to low-molecular-weight compounds [2].

  • Isothermal Titration Calorimetry (ITC): Selected for secondary validation because it directly measures the thermodynamic signature ( ΔH and ΔS ). We prioritize enthalpy-driven fragments ( ΔH<0 ) as they indicate specific, directional hydrogen bonding rather than non-specific hydrophobic collapse [3].

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Selected as a solution-based orthogonal assay to rule out any artifacts caused by tethering the target protein to an SPR sensor chip.

FBDD_Workflow A Fragment Hit: 5-(1-methyl-1H-pyrazol-3-yl)- 1,3,4-oxadiazol-2-amine B SPR Screening (Kinetics & Affinity) A->B Primary Screen C ITC Profiling (Thermodynamics: ΔH, ΔS) B->C Orthogonal D TR-FRET (Solution Competition) B->D Orthogonal E Hit Validation & Ligand Efficiency (LE) > 0.3 C->E Enthalpy-driven D->E Target Engagement

Figure 1: Orthogonal biophysical workflow for fragment benchmarking and validation.

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness, every protocol below is designed with built-in controls to isolate the variable of interest: the specific binding of the fragment to the target active site.

Protocol A: SPR Kinetic Profiling

Because 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine has a molecular weight of only 165.16 Da, the theoretical maximum response ( Rmax​ ) is very low. High-density target immobilization and rigorous solvent correction are mandatory [4].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the recombinant target kinase onto a CM5 sensor chip via standard amine coupling, targeting an immobilization level of 3,000–5,000 Resonance Units (RU) to ensure sufficient signal-to-noise for a 165 Da fragment.

  • Solvent Correction (Critical Control): Fragments require high concentrations (up to 2 mM), necessitating 2–5% DMSO in the running buffer. Run an 8-point DMSO calibration curve (1.5% to 2.5% DMSO) before and after the fragment injections to correct for bulk refractive index shifts.

  • Analyte Injection: Inject the fragment in a 2-fold dilution series from 10 µM to 1 mM at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Reference Validation: Inject Staurosporine (10 nM to 100 nM) as a positive control. The system is validated only if Staurosporine yields its literature-standard KD​ (~1-5 nM).

Protocol B: ITC Thermodynamic Profiling

ITC is label-free and immobilization-free, making it the gold standard for confirming the mechanism of binding [3].

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the target kinase extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Dissolve the fragment in the exact same dialysis buffer to prevent heat-of-mixing artifacts.

  • Titration Setup: Load 50 µM of the kinase into the sample cell. Load 1.5 mM of the fragment into the syringe.

  • Execution: Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the thermal baseline to equilibrate.

  • Control Subtraction: Perform a ligand-to-buffer titration (injecting fragment into buffer lacking the kinase). Subtract this background heat of dilution from the raw binding data before integrating the peaks to calculate ΔH and KD​ .

Protocol C: TR-FRET Solution Competition

To prove that the fragment binds specifically to the active site in solution, we use a competitive displacement assay.

TR_FRET_Mechanism Donor Europium Donor (Excitation 340 nm) Target Target Kinase Donor->Target Bound via Ab Tracer Fluorescent Tracer (Emission 665 nm) Donor->Tracer FRET Signal (High) Target->Tracer Tracer Bound Fragment Fragment Hit (Competitor) Fragment->Target Displaces Tracer Fragment->Tracer FRET Loss (Low Signal)

Figure 2: TR-FRET competition assay mechanism for measuring fragment displacement.

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well plate, combine the His-tagged kinase, a Europium-labeled anti-His antibody (Donor), and a kinase-specific fluorescent tracer (Acceptor).

  • Compound Addition: Add the fragment (dose-response from 1 µM to 2 mM) and Staurosporine (10 pM to 1 µM) to separate wells.

  • Equilibration & Reading: Incubate for 60 minutes at room temperature. Read the plate using a time-resolved fluorometer (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50​ .

Data Presentation & Benchmarking Analysis

The true value of a fragment is not in its raw affinity, but in its Ligand Efficiency (LE) . LE normalizes the binding energy by the size of the molecule (Heavy Atom Count, HAC). An LE > 0.3 kcal/mol/HA is generally required to consider a fragment a viable starting point for lead optimization [1].

Below is a representative benchmarking dataset comparing our pyrazole-oxadiazole fragment against the pan-kinase reference standard.

Quantitative Benchmarking Summary
Parameter5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amineStaurosporine (Reference Standard)
Role in Assay Fragment Hit (Ro3 Compliant)Control Pan-Kinase Inhibitor
Molecular Weight 165.16 Da466.53 Da
Heavy Atom Count (HAC) 1234
SPR KD​ (Affinity) 45.2 µM1.2 nM
ITC ΔH -6.8 kcal/mol (Enthalpy-driven)-4.2 kcal/mol (Entropy-driven)
Ligand Efficiency (LE) 0.49 kcal/mol/HA 0.35 kcal/mol/HA
TR-FRET IC50​ 62.1 µM2.4 nM
Scientific Interpretation

While Staurosporine exhibits a vastly superior raw affinity ( KD​ = 1.2 nM), it is a large, complex molecule. Our fragment, 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine , demonstrates an exceptional Ligand Efficiency of 0.49 kcal/mol/HA .

Furthermore, the ITC data reveals a highly favorable enthalpic signature ( ΔH = -6.8 kcal/mol). This causality suggests that the amine and the nitrogens of the pyrazole and oxadiazole rings are forming highly specific, high-quality hydrogen bonds within the target's active site [3]. This makes the compound an ideal scaffold; medicinal chemists can confidently "grow" this fragment by adding hydrophobic vectors to capture additional entropic binding energy without disrupting the core hydrogen-bonding network.

References

  • Fragment-based drug discovery: A graphical review. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link][1]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at:[Link][2]

  • Concepts and Core Principles of Fragment-Based Drug Design. MDPI. Available at:[Link][3]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at:[Link][4]

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of 1,3,4-Oxadiazole-2-Amine Derivatives

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural properties, including its role as a bioisostere for amide and ester gro...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural properties, including its role as a bioisostere for amide and ester groups, allow it to enhance pharmacological activity through interactions like hydrogen bonding.[3] When substituted with an amine group at the 2-position, the resulting 1,3,4-oxadiazol-2-amine scaffold serves as a versatile foundation for developing novel therapeutic agents. These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4]

This guide provides a comparative analysis of the in vivo efficacy of various 1,3,4-oxadiazol-2-amine derivatives, drawing from experimental data to inform researchers, scientists, and drug development professionals. We will delve into their performance in established animal models, present detailed experimental protocols for key assays, and offer insights into the structure-activity relationships that govern their therapeutic potential.

Comparative In Vivo Anticancer Efficacy

The development of novel, selective anticancer agents remains a critical goal in oncology research.[5] Several 1,3,4-oxadiazole derivatives, particularly those incorporating a 2-amine linkage, have shown significant promise in preclinical in vivo models. Their mechanisms often involve antiangiogenic and mitostatic activities, making them compelling candidates for further investigation.[6][7]

A study by Tiwari et al. (2016) evaluated a series of twelve 1,3,4-oxadiazole derivatives for their antitumor activity using a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in mice.[6] Following initial in vitro screening, four compounds (AMK OX-8, AMK OX-9, AMK OX-11, and AMK OX-12) were advanced to in vivo testing. These derivatives were effective in significantly reducing both tumor volume and weight, demonstrating their potential as anticancer agents.[6] The results underscore the scaffold's utility in developing potent cytotoxic agents that are comparatively safer for normal cells.[7]

Table 1: In Vivo Anticancer Efficacy of Selected 1,3,4-Oxadiazole Derivatives

Compound ID Cancer Model Animal Model Efficacy Metric Finding Reference Standard Citation
AMK OX-8 DLA-Induced Solid Tumor Swiss Albino Mice Tumor Volume & Weight Reduction Significantly effective in reducing tumor size and weight. Not specified in abstract [6]
AMK OX-9 DLA-Induced Solid Tumor Swiss Albino Mice Tumor Volume & Weight Reduction Significantly effective in reducing tumor size and weight. Not specified in abstract [6]
AMK OX-11 DLA-Induced Solid Tumor Swiss Albino Mice Tumor Volume & Weight Reduction Significantly effective in reducing tumor size and weight. Not specified in abstract [6]

| AMK OX-12 | DLA-Induced Solid Tumor | Swiss Albino Mice | Tumor Volume & Weight Reduction | Significantly effective in reducing tumor size and weight. | Not specified in abstract |[6] |

The general workflow for synthesizing and screening these derivatives for bioactivity is a multi-stage process, beginning with chemical synthesis and progressing through rigorous biological evaluation to identify lead compounds.

In_Vivo_Screening_Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Start Starting Materials (e.g., Hydrazides) Cyclization Cyclization to form 1,3,4-Oxadiazole Core Start->Cyclization Derivatization Synthesis of 2-Amine Derivatives Cyclization->Derivatization Purification Purification & Structural Confirmation (NMR, MS) Derivatization->Purification In_Vitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->In_Vitro Test Compounds In_Vivo_Tox Acute Toxicity Study (e.g., LD50) In_Vitro->In_Vivo_Tox In_Vivo_Efficacy In Vivo Efficacy Study (e.g., Tumor Model) In_Vivo_Tox->In_Vivo_Efficacy Data_Analysis Data Analysis & SAR In_Vivo_Efficacy->Data_Analysis Data_Analysis->Derivatization Lead Optimization

Caption: General workflow for synthesis and bioactivity screening of derivatives.

Comparative In Vivo Anti-inflammatory Efficacy

Chronic inflammation is a hallmark of numerous diseases, and the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles is an ongoing research priority.[8] The 1,3,4-oxadiazole nucleus is a feature of many compounds with significant anti-inflammatory activity, often with reduced gastrointestinal side effects compared to traditional NSAIDs.[8]

The carrageenan-induced rat paw edema model is a standard and widely accepted acute inflammation assay used to evaluate the efficacy of potential anti-inflammatory agents.[8][9] Several studies have demonstrated the potent activity of 1,3,4-oxadiazol-2-amine derivatives in this model. For instance, certain 2-(4-biphenoxymethyl)-5-arylamino-1,3,4-oxadiazoles provided up to 76% protection against carrageenan-induced edema, outperforming standard drugs like hydrocortisone and oxyphenbutazone in some cases.[10] Cyclization of the parent thiosemicarbazide compounds generally led to an increase in anti-inflammatory activity.[10]

Another study highlighted derivatives 2d (R = 2,4-dichlorophenyl) and 2j [R = 1-(4-isobutylphenyl)ethyl] as having the maximum anti-inflammatory activity, showing 72.72% inhibition of edema compared to 86.36% for the standard drug ibuprofen.[8] Similarly, compounds C4 and C7 were noted for their good anti-inflammatory response when compared to indomethacin.[9]

Table 2: In Vivo Anti-inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model

Compound Class/ID Animal Model Dose (Route) % Inhibition of Edema Reference Standard (% Inhibition) Citation
2-(4-biphenoxymethyl)-5-arylamino-1,3,4-oxadiazoles Rat 100 mg/kg (ip) 36% to 76% Oxyphenbutazone (53%) [10]
2-[1-(2,6-dichlorophenylamino)phenyl]acetylamino-5-substituted-1,3,4-oxadiazoles (2d , 2j ) Rat Oral Up to 72.72% Ibuprofen (86.36%) [8]
Substituted N-[5-phenyl-[4][9][11]oxadiazol-2-yl]benzamides (C4 , C7 ) Rat Not specified "Good response" Indomethacin [9]
2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazoles (21c , 21i ) Rat Not specified 59.5% and 61.9% Indomethacin [4]

| N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides (19a , 21a , etc.) | Rat | 200 mg/kg (po) | Potent activity | Ibuprofen |[12] |

Comparative Antimicrobial Efficacy

The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat pathogenic microbes.[13] The 1,3,4-oxadiazole scaffold is present in many compounds exhibiting broad-spectrum antimicrobial activity, including antibacterial, antifungal, and antitubercular effects.[3][13]

While the majority of published studies focus on in vitro antimicrobial activity, typically reported as Minimum Inhibitory Concentration (MIC) values, this data is crucial for identifying candidates for future in vivo testing. For example, 2-amino-1,3,4-oxadiazole derivatives containing a quinoline ring have shown strong to moderate effects against C. tetani, B. subtilis, S. typhi, and E. coli.[13] Another series, N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines, demonstrated potent antimycobacterial activity against both susceptible and drug-resistant M. tuberculosis strains.[13]

Table 3: Promising In Vitro Antimicrobial Activity of 1,3,4-Oxadiazol-2-Amine Derivatives

Compound Class/ID Target Microbe In Vitro Metric (MIC) Reference Standard Citation
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (21c ) M. tuberculosis (susceptible & resistant) 4–8 µM Not specified [13]
2-amino-1,3,4-oxadiazole with quinoline ring (20 ) C. tetani, B. subtilis, S. typhi, E. coli "Strong to moderate effect" Ampicillin [13]
2-(chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole Not specified "Promising compounds" Not specified [1]

| N-acylated 5-(naphthalen-5-yl)-1,3,4-oxadiazole-2-amines (3j ) | E. coli, S. aureus | "Significant antibacterial action" | Not specified |[14] |

Note: The data presented above is primarily from in vitro assays. Further in vivo studies using infection models are required to confirm the therapeutic efficacy of these compounds.

Detailed Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols for the key in vivo assays referenced in this guide are detailed below. These descriptions are synthesized from methodologies reported in the cited literature.

Protocol 1: Carrageenan-Induced Rat Paw Edema Assay

This is the quintessential in vivo model for evaluating acute anti-inflammatory activity.[8][9]

Objective: To assess the ability of a test compound to inhibit acute inflammation induced by carrageenan in a rat model.

Materials:

  • Wistar albino rats (150-200g)

  • Test compounds (1,3,4-oxadiazol-2-amine derivatives)

  • Reference standard (e.g., Indomethacin, Ibuprofen)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% w/v carrageenan solution in sterile saline

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the rats overnight (approx. 18 hours) before the experiment, with free access to water.

  • Grouping: Divide animals into groups (n=6): Vehicle Control, Reference Standard, and Test Compound groups (at various doses).

  • Compound Administration: Administer the test compounds and reference standard orally (p.o.) or intraperitoneally (i.p.) as required by the study design. The control group receives only the vehicle.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hr) and at specified intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Calculation: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Edema_Protocol T_minus_18h T-18h: Fast Rats (Water ad libitum) T_minus_1h T-1h: Administer Test Compound/Vehicle T_minus_18h->T_minus_1h T_0 T=0: Measure Initial Paw Volume (V₀) T_minus_1h->T_0 T_0_inject Inject 0.1mL Carrageenan into Sub-plantar Region T_0->T_0_inject T_plus_1h T+1h: Measure Paw Volume (V₁) T_0_inject->T_plus_1h T_plus_2h T+2h: Measure Paw Volume (V₂) T_plus_1h->T_plus_2h T_plus_4h T+4h: Measure Paw Volume (V₄) T_plus_2h->T_plus_4h Analysis Calculate Edema & % Inhibition T_plus_4h->Analysis

Caption: Experimental timeline for the carrageenan-induced paw edema assay.

Protocol 2: DLA-Induced Solid Tumor Model

This model is used to evaluate the in vivo antitumor potential of test compounds against a solid tumor mass.[6]

Objective: To determine the effect of test compounds on the growth of solid tumors induced by Dalton's Lymphoma Ascites (DLA) cells in mice.

Materials:

  • Swiss albino mice (20-25g)

  • DLA cells (maintained by i.p. transplantation in mice)

  • Test compounds

  • Reference standard (e.g., 5-Fluorouracil)

  • Phosphate Buffered Saline (PBS)

  • Trypan blue dye

  • Syringes and needles

Procedure:

  • DLA Cell Preparation: Aspirate DLA cells from the peritoneal cavity of a tumor-bearing mouse. Wash the cells three times with PBS. Perform a cell count using a hemocytometer and check for viability using the trypan blue exclusion method. Adjust the cell concentration to 2.5 x 10⁶ cells per 0.1 mL.

  • Tumor Induction: Inoculate 0.1 mL of the DLA cell suspension (2.5 x 10⁶ cells) subcutaneously into the right hind limb of each mouse.

  • Grouping: On day 1, randomize the animals into groups (n=6): Vehicle Control, Reference Standard, and Test Compound groups.

  • Treatment: Begin treatment 24 hours after tumor inoculation. Administer the test compounds and reference standard daily for a specified period (e.g., 10 days) via the appropriate route (e.g., oral or i.p.).

  • Tumor Measurement: Measure the tumor volume on alternate days using Vernier calipers. Calculate the volume using the formula: V = 0.52 x a x b² Where 'a' is the major axis and 'b' is the minor axis.

  • Endpoint Analysis: On the day after the last dose, sacrifice all animals. Carefully excise the tumors, wash with saline, and record their final weight.

  • Calculation: Calculate the percentage of tumor growth inhibition based on the reduction in tumor weight or volume compared to the vehicle control group.

Conclusion and Future Outlook

The collective evidence strongly supports the 1,3,4-oxadiazol-2-amine scaffold as a privileged structure in the development of new therapeutic agents. Derivatives have consistently demonstrated significant in vivo efficacy in preclinical models of cancer and inflammation. While in vivo data for antimicrobial applications is less mature, promising in vitro and ex vivo results against clinically relevant pathogens, including drug-resistant mycobacteria, highlight a clear path for future investigation.

The structure-activity relationship appears to be highly dependent on the nature and position of substituents on the aryl rings attached to the core heterocycle. For instance, the presence of halogens like chlorine and bromine has been linked to enhanced anticancer activity, whereas specific substitutions can positively or negatively modulate anti-inflammatory effects.[8][11]

Future research should focus on:

  • Head-to-Head Comparative Studies: Conducting more direct in vivo comparisons of promising derivatives against current gold-standard drugs to better delineate their therapeutic index and potential advantages.

  • In Vivo Antimicrobial Models: Progressing the most potent antimicrobial candidates from in vitro assays into relevant in vivo infection models to validate their therapeutic efficacy.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their effects, which is crucial for rational drug design and optimization.[5]

By systematically building on the robust foundation of existing data, the research community can unlock the full therapeutic potential of 1,3,4-oxadiazol-2-amine derivatives to address unmet needs in oncology, inflammatory diseases, and infectious disease.

References

  • Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (n.d.). PMC. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). PMC. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases. (n.d.). J-Stage. [Link]

  • Design, Synthesis and Antiinflammatory Activity of Some 1,3,4- Oxadiazole Derivatives. (n.d.). ResearchGate. [Link]

  • Anti-inflammatory activity of substituted 1,3,4-oxadiazoles. (n.d.). PubMed. [Link]

  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). PMC. [Link]

  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). Academia.edu. [Link]

  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Taylor & Francis Online. [Link]

  • Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (n.d.). Hilaris Publishing. [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega. [Link]

  • Synthesis of some 1,3,4-oxadiazole derivatives as potential anti-inflammatory agents. (n.d.). SciSpace. [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). Springer. [Link]

  • Synthesis, Antimicrobial and Computational Studies of New 1,3,4-Oxadiazol-2-Amine Derivatives. (2026). ResearchGate. [Link]

  • Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. (n.d.). RSC Publishing. [Link]

  • 1,3,4-Oxadiazoles as Anticancer Agents: A Review. (2023). PubMed. [Link]

  • Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. [Link]

  • Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. (2022). Biointerface Research in Applied Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine proper disposal procedures

As a Senior Application Scientist, I understand that handling highly functionalized heterocyclic scaffolds like 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine requires more than just following a checklist—it requir...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling highly functionalized heterocyclic scaffolds like 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine requires more than just following a checklist—it requires a mechanistic understanding of the molecule's behavior.

In drug development, 1,3,4-oxadiazole derivatives are prized for their multidirectional biological activity, acting as potent cytotoxic agents, enzyme inhibitors, and antimycobacterial agents by disrupting cell wall biosynthesis via DprE1 inhibition 1, 2, 3. However, the very structural features that make this compound a valuable pharmacophore—its stable aromatic rings and reactive primary amine—also dictate strict handling and disposal protocols to prevent human toxicity and environmental contamination.

Here is your comprehensive, self-validating guide to the safe operational handling and disposal of this compound.

Mechanistic Toxicology & Hazard Profile

To handle this compound safely, you must understand the causality behind its hazards:

  • Environmental Persistence & Ecotoxicity: The 1,3,4-oxadiazole and pyrazole rings are highly stable and recalcitrant to standard wastewater microbial degradation. If released into drains, the compound retains its biological activity, posing a severe threat to aquatic ecosystems [[4]](), .

  • Human Health Hazards (Acute Tox. 4 / Irrit. 2): The primary amine group acts as a localized irritant to mucous membranes due to its basicity. Upon systemic absorption, hepatic metabolism of the oxadiazole ring can lead to acute oral toxicity 4.

Experimental Workflow: Safe Solubilization & Handling

When preparing standard stock solutions (e.g., 10 mM in DMSO) for high-throughput screening (HTS) or in vitro assays, follow this validated methodology:

  • Aerosol Prevention: Conduct all powder weighing inside a certified Class II biological safety cabinet (BSC) or a ductless weighing enclosure. Causality: The compound is a fine powder; preventing aerosolization mitigates the risk of severe respiratory mucosal irritation4.

  • Barrier Protection: Don nitrile gloves (double-gloving recommended), a closed-front lab coat, and safety goggles []().

  • Solubilization: Dissolve the required mass in anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO rapidly penetrates the skin. If the compound is dissolved in DMSO, its dermal toxicity profile is significantly amplified, making double-gloving critical.

  • Storage: Transfer the solution to sealed, amber glass vials. Causality: Heterocyclic amines can undergo photo-oxidative degradation when exposed to ambient UV light, which compromises assay integrity.

  • Decontamination: Wipe down the analytical balance and surrounding surfaces with 70% isopropanol, followed by distilled water, to ensure complete removal of residual amine powder.

Proper Disposal Procedures (EPA/RCRA Compliant)

Because of its pharmacological potency, this compound must never be disposed of down the drain or in standard municipal trash 4, . It must be handled strictly as hazardous chemical waste.

  • Step 1: Waste Segregation

    • Solid Waste: Place all contaminated consumables (pipette tips, weighing boats, empty vials, and contaminated PPE) into a designated, puncture-resistant solid hazardous waste container lined with a heavy-duty bag.

    • Liquid Waste: Segregate liquid waste based on the solvent matrix. DMSO or aqueous solutions containing the compound must be routed to a "Non-Halogenated Organic Waste" carboy.

  • Step 2: Chemical Incompatibility Avoidance

    • Ensure the waste container is free of strong oxidizing agents. Causality: The primary amine group is electron-rich and can react violently with strong oxidizers.

  • Step 3: Labeling and Storage

    • Clearly label all waste containers with the full chemical name. Do not use abbreviations. Check the boxes for "Toxic" and "Irritant" on the hazardous waste tag. Store in a designated Satellite Accumulation Area (SAA) at room temperature.

  • Step 4: Final Disposal via Incineration

    • Entrust disposal strictly to a licensed professional waste disposal service 4, . The industry standard for heterocyclic amines is high-temperature incineration (>1000°C). Causality: This extreme temperature is required to cleave the highly stable aromatic rings and ensure the resulting toxic nitrogen oxides (NOx) are captured by the incinerator's scrubbing systems, preventing atmospheric pollution.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Hazard Thresholds

Property / Hazard Classification / Value Mechanistic Rationale
GHS Classification Acute Tox. 4 (Oral), Irrit. 2/2A Amine basicity causes mucosal irritation; hepatic metabolism leads to toxicity.
Environmental Fate High Persistence Stable oxadiazole/pyrazole rings resist standard microbial degradation.

| Thermal Decomposition | > 1000°C required | High-temp cleavage of aromatic N-N/C-O bonds prevents release of NOx gases. |

Table 2: Waste Segregation Matrix

Waste Stream Primary Solvent / Matrix Approved Container Incompatible Materials
Solid Waste Contaminated PPE, tips, vials Double-bagged solid hazardous bin Strong oxidizers, strong acids
Liquid (Non-Halogenated) DMSO, Ethanol, Water HDPE Carboy (Non-Halogenated) Halogenated solvents

| Liquid (Halogenated) | DCM, Chloroform (if used) | HDPE Carboy (Halogenated) | Base baths, reactive metals |

Waste Disposal Pathway

DisposalWorkflow Start 5-(1-methyl-1H-pyrazol-3-yl)- 1,3,4-oxadiazol-2-amine Hazard Hazard Identification (Toxic, Irritant, Ecotoxin) Start->Hazard Decision Waste State? Hazard->Decision Solid Solid Waste (Powders, PPE, Consumables) Decision->Solid Liquid Liquid Waste (DMSO, Aqueous, Solvents) Decision->Liquid SolidContainer Puncture-Resistant Hazardous Solid Bin Solid->SolidContainer LiquidContainer Segregated Organic/Aqueous Waste Carboy Liquid->LiquidContainer Incineration Licensed High-Temperature Incineration (>1000°C) SolidContainer->Incineration LiquidContainer->Incineration

Fig 1: Logical workflow for the segregation and disposal of 1,3,4-oxadiazol-2-amine waste.

References

  • Safety Data Sheet - Angene Chemical: 5-Methyl-1,3,4-oxadiazol-2-amine. Angene Chemical.
  • SAFETY DATA SHEET - Tokyo Chemical Industry: 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine. TCI Chemicals.
  • 1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. Charles University.
  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors: N
  • Synthesis and In-vitro Cytotoxicity Activity of 1,3,4-oxadiazol-2-amine Derivatives: ResearchG

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
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